
5-Hydrazinyl-1,2-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydrazinyl-1,2-dihydro-3H-1,2,4-triazol-3-one: is a heterocyclic compound containing nitrogen atoms in its ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of hydrazine with a suitable precursor. One common method involves the cyclization of hydrazine with formic acid or its derivatives under controlled conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazolone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydrazinyl-1,2-dihydro-3H-1,2,4-triazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The hydrazinyl group can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen oxides, while substitution reactions can produce a variety of substituted triazolones.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Hydrazinyl-1,2-dihydro-3H-1,2,4-triazol-3-one is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to interact with biological molecules in specific ways, providing insights into biochemical processes.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, antiviral, or anticancer activities, making them candidates for drug development.
Industry: In industry, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Hydrazinyl-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with molecular targets in biological systems. The hydrazinyl group can form hydrogen bonds and other interactions with enzymes and receptors, affecting their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
5-Nitro-1,2,4-triazol-3-one: This compound is similar in structure but contains a nitro group instead of a hydrazinyl group. It is known for its use as an energetic material.
3-Nitro-1,2,4-triazol-5-one: Another similar compound with a nitro group, used in various applications including explosives and propellants.
4-Amino-3-isopropyl-1,2,4-triazolin-5-one: This compound has an amino group and is used in different chemical and industrial applications.
Uniqueness: The uniqueness of 5-Hydrazinyl-1,2-dihydro-3H-1,2,4-triazol-3-one lies in its hydrazinyl group, which imparts distinct reactivity and properties compared to its nitro and amino analogs. This makes it a valuable compound for specific research and industrial applications where these unique properties are desired.
Propriétés
Numéro CAS |
5311-57-9 |
|---|---|
Formule moléculaire |
C2H5N5O |
Poids moléculaire |
115.09 g/mol |
Nom IUPAC |
3-hydrazinyl-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C2H5N5O/c3-5-1-4-2(8)7-6-1/h3H2,(H3,4,5,6,7,8) |
Clé InChI |
OZNGDVDQZVYLJG-UHFFFAOYSA-N |
SMILES canonique |
C1(=O)NC(=NN1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



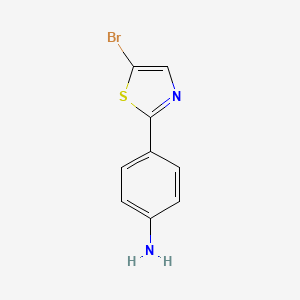
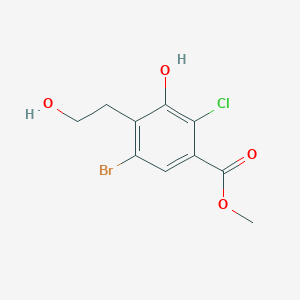
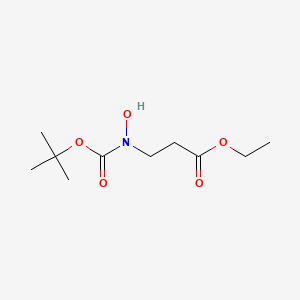

![Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate](/img/structure/B13911203.png)
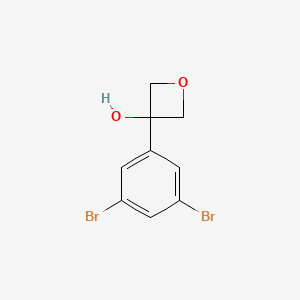
![6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13911227.png)
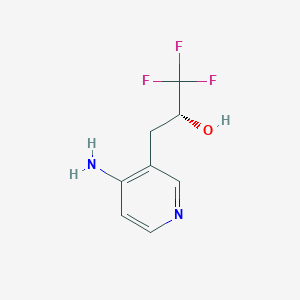

![7-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B13911255.png)

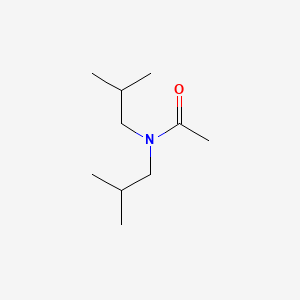
![(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13911259.png)
